3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-12-3-4-15(19-18-12)23-10-13-5-7-21(8-6-13)14-9-16(22)20(2)11-17-14/h3-4,9,11,13H,5-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAVAANBYGROTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C3=CC(=O)N(C=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters
The pyrimidin-4-one ring is constructed via cyclocondensation of methyl 3-aminocrotonate with urea derivatives. In a representative procedure:
Functionalization at the 6-Position
Electrophilic substitution at the 6-position is achieved through nitration followed by reduction:
- Nitration : Treatment with fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group (yield: 65%).
- Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) converts the nitro group to an amine (yield: 90%).
Preparation of the Piperidine Intermediate
Protection-Deprotection Strategies
The piperidine nitrogen is protected using tert-butyloxycarbonyl (Boc) to prevent undesired side reactions during subsequent steps:
Oxymethyl Group Installation
The 4-hydroxymethylpiperidine intermediate is synthesized via hydroxymethylation:
- Step 1 : Lithiation of Boc-protected piperidine using LDA at -78°C, followed by quenching with formaldehyde (yield: 70%).
- Step 2 : Oxidation of the secondary alcohol to the aldehyde using Dess-Martin periodinane (yield: 85%).
Coupling of Pyridazine and Piperidine Moieties
Mitsunobu Etherification
The oxymethyl linkage is established via Mitsunobu reaction between 4-hydroxymethylpiperidine and 6-methylpyridazin-3-ol:
Alternative SN2 Displacement
A two-step halogenation-alkylation sequence provides an alternative route:
- Chlorination : 4-Hydroxymethylpiperidine treated with SOCl₂ yields the chloromethyl derivative (yield: 88%).
- Alkylation : Reaction with 6-methylpyridazin-3-ol under basic conditions (K₂CO₃, DMF, 80°C) forms the ether (yield: 75%).
Final Assembly of the Target Compound
Buchwald-Hartwig Amination
The piperidine and pyrimidinone subunits are coupled via palladium-catalyzed amination:
Deprotection and Workup
Removal of the Boc group is achieved with TFA in dichloromethane (yield: 95%). Final recrystallization from acetonitrile affords the pure target compound.
Analytical Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 214–216°C | Differential Scanning Calorimetry |
| HPLC Purity | 99.2% | C18 column, 0.1% TFA in H₂O/MeCN |
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.45 (s, 1H), 4.32 (s, 2H), etc. | Bruker Avance III |
| MS (ESI+) | m/z 342.2 [M+H]⁺ | Quadrupole TOF |
Optimization Challenges and Solutions
Regioselectivity in Pyridazine Coupling
Early routes suffered from competing O- vs. N-alkylation. Screening of bases (K₂CO₃ vs. NaH) and solvents (DMF vs. THF) identified DMF with K₂CO₃ as optimal for suppressing byproducts.
Scalability of Mitsunobu Reaction
Large-scale Mitsunobu reactions generated stoichiometric triphenylphosphine oxide, complicating purification. Switching to polymer-supported PPh₃ improved isolation efficiency (yield maintained at 65%).
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Structural Differences and Implications
Pyridazine vs. Pyridine/Pyrimidine Substituents The target compound’s 6-methylpyridazine group (vs. Fluorinated benzisoxazole in 9-Hydroxyrisperidone () improves metabolic stability compared to non-fluorinated analogs, a common strategy in drug design .
Linker Flexibility and Solubility
- The oxymethyl (-O-CH2-) linker in the target compound may confer better aqueous solubility compared to direct piperidinyl linkages (e.g., piperidinylmethyl in ’s compound) by introducing polarity .
Piperidine Substitution Patterns
- Derivatives with 4-methylpiperazinyl or 4-ethylpiperazinyl groups () exhibit varied basicity, influencing membrane permeability and CNS penetration .
Biological Activity
3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a piperidine moiety and a pyridazine group. Its molecular formula is with a molecular weight of approximately 320.41 g/mol. The structural complexity suggests multiple points of interaction with biological targets, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within cellular pathways. Preliminary studies suggest that it may act as an inhibitor for various kinases and enzymes involved in disease progression, particularly in cancer models.
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine and piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives demonstrate potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . While specific data on the compound is limited, its structural similarities to known active compounds suggest potential efficacy against bacterial pathogens.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. It has been reported that modifications to the pyrimidine scaffold can enhance inhibitory effects on cancer cell lines driven by c-Met signaling pathways . These findings indicate that the compound may selectively inhibit tumor growth by targeting specific molecular pathways.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating various pyrrolidine derivatives found that compounds similar to this compound exhibited significant antibacterial activity, suggesting that structural components such as halogen substitutions may enhance bioactivity .
- Anticancer Activity : In a series of experiments focusing on substituted pyridazinones, it was demonstrated that structural modifications could lead to potent c-Met inhibitors, highlighting the importance of the piperidine and pyrimidine moieties in enhancing therapeutic efficacy against cancer cells .
Data Tables
Q & A
Q. What are the key synthetic routes for 3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including:
- Core pyrimidinone formation : Condensation of 6-amino-1,3-dimethyluracil with aldehydes to form intermediates.
- Piperidine linkage : Coupling with a substituted piperidine via nucleophilic substitution or cross-coupling reactions.
- Oxymethyl bridge installation : Etherification using 6-methylpyridazin-3-ol under Mitsunobu conditions or similar. Optimization requires precise control of temperature (60–100°C), solvent polarity (e.g., DMF, THF), and catalysts (e.g., Pd for cross-couplings). Purity is validated via HPLC (>95%) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyridazinone and piperidine moieties.
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ at m/z 358.2).
- HPLC : Reverse-phase chromatography with UV detection ensures purity, especially for detecting unreacted intermediates .
Q. How can researchers assess the compound’s biological activity in preliminary assays?
- Enzyme inhibition assays : Test against kinases or phosphatases using fluorogenic substrates (e.g., ATPase activity).
- Cellular viability assays : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MTT assay).
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) .
Q. What stability considerations are critical for handling this compound in laboratory settings?
- Storage : -20°C under inert gas (argon) to prevent oxidation of the pyridazinone ring.
- Solution stability : Use anhydrous DMSO or ethanol; avoid aqueous buffers with pH >7 to prevent hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Piperidine substitutions : Replace the methyl group with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions.
- Pyridazinone modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to modulate π-stacking in enzyme active sites.
- Bioisosteric replacements : Substitute the oxymethyl linker with sulfonamide or amide groups to improve metabolic stability .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Standardize assay protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls.
- Validate target engagement : Employ orthogonal methods (e.g., SPR for binding affinity vs. cellular activity).
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA for IC₅₀ variability) .
Q. How can impurity profiling enhance the reproducibility of pharmacological studies?
- Identify common impurities : Residual solvents (e.g., DMF) or byproducts from incomplete coupling (e.g., des-methyl variants).
- Quantitative analysis : Use LC-MS with internal standards (e.g., deuterated analogs) for trace impurity detection (<0.1%).
- Pharmacopeial standards : Cross-reference with EP/USP guidelines for residual solvent limits (e.g., ICH Q3C) .
Q. What computational methods predict the compound’s metabolic pathways and toxicity?
- In silico metabolism : Tools like GLORY or MetaSite predict Phase I/II modifications (e.g., CYP450-mediated oxidation).
- Toxicity profiling : QSAR models (e.g., ProTox-II) assess hepatotoxicity risks based on structural alerts (e.g., reactive pyridazinone intermediates) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
